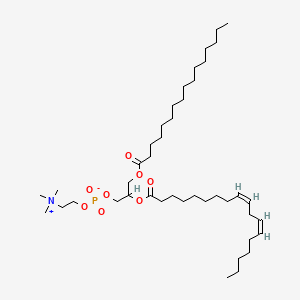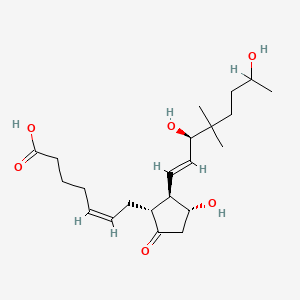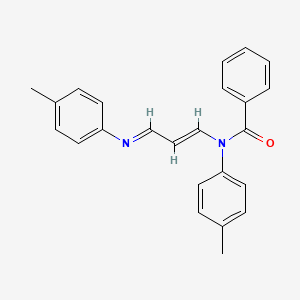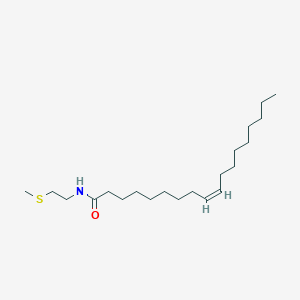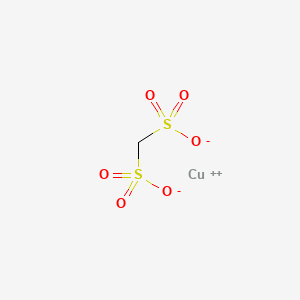
copper;methanedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper methanedisulfonate is a chemical compound that consists of copper ions complexed with methanedisulfonate ligands. This compound is known for its unique properties and applications in various fields, including electrochemistry and materials science. It is particularly noted for its role in enhancing the performance of electrolytes in batteries and other electrochemical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Copper methanedisulfonate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .
Scientific Research Applications
Copper methanedisulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .
In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .
Comparison with Similar Compounds
Copper methanedisulfonate can be compared with other similar compounds, such as:
Methylene methanedisulfonate: Used as an additive in electrolytes for lithium-ion batteries, it shares similar properties with copper methanedisulfonate but lacks the copper ion component.
Methyl methanesulfonate: Known for its use in organic synthesis and as a reagent in chemical reactions, it differs in its structure and applications compared to copper methanedisulfonate.
The uniqueness of copper methanedisulfonate lies in its combination of copper ions with methanedisulfonate ligands, which imparts specific electrochemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
59044-28-9 |
|---|---|
Molecular Formula |
CH2CuO6S2 |
Molecular Weight |
237.7 g/mol |
IUPAC Name |
copper;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |
InChI Key |
BQYFJIGJGFIVEW-UHFFFAOYSA-L |
SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
Canonical SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
Key on ui other cas no. |
59044-28-9 |
Synonyms |
copper methionate copper-methionine complex lambcoppa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


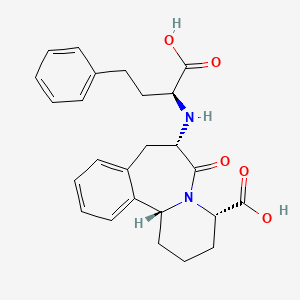
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)


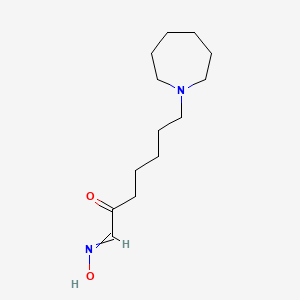

![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)


